molecular formula C9H16O2 B12065716 7-Methyl-2,4-octanedione CAS No. 999-05-3

7-Methyl-2,4-octanedione

Cat. No.: B12065716
CAS No.: 999-05-3
M. Wt: 156.22 g/mol
InChI Key: WXXUVDCIAUPLNP-UHFFFAOYSA-N
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Description

7-Methyl-2,4-octanedione (CAS: Not explicitly provided in evidence; see notes below) is a diketone compound characterized by two ketone groups at positions 2 and 4 of an octane backbone, with a methyl substituent at position 5. Based on general organic chemistry principles, 7-Methyl-2,4-octanedione would exhibit reactivity typical of β-diketones, such as keto-enol tautomerism, metal coordination, and applications in coordination chemistry or as intermediates in heterocyclic synthesis.

Properties

CAS No.

999-05-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

7-methyloctane-2,4-dione

InChI

InChI=1S/C9H16O2/c1-7(2)4-5-9(11)6-8(3)10/h7H,4-6H2,1-3H3

InChI Key

WXXUVDCIAUPLNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Acetone Methylation: One common synthetic route involves the reaction of with ) under acidic conditions.

    Industrial Production: Industrial-scale production methods may vary, but they typically involve similar reactions using readily available starting materials.

Chemical Reactions Analysis

Reactivity::

    Oxidation: 7-Methyl-2,4-octanedione can undergo oxidation reactions, leading to the formation of various products.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

    Substitution: The ketone group can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

    Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products::
  • Oxidation: The corresponding carboxylic acid.
  • Reduction: The corresponding alcohol.

Scientific Research Applications

Industrial Applications

Chemical Intermediates

7-Methyl-2,4-octanedione serves as an important intermediate in the synthesis of other organic compounds. Its diketone structure allows it to participate in various chemical reactions, including condensation reactions that lead to more complex molecules. This property is particularly valuable in the production of flavors and fragrances.

Antiknock Agents

The compound has been studied for its potential use as an antiknock additive in unleaded gasoline formulations. It can enhance the octane rating when combined with other compounds like methylcyclopentadienyl manganese tricarbonyl (MMT). The addition of 7-methyl-2,4-octanedione can improve combustion efficiency while minimizing engine knocking .

Food Science Applications

Flavoring Agent

In food science, 7-methyl-2,4-octanedione is recognized for its contribution to flavor profiles. It has been associated with specific aromas that enhance the sensory experience of various food products. Research indicates that diketones like 7-methyl-2,4-octanedione can act as key odorants in food matrices, influencing consumer preferences .

Aroma Determinants

Studies have shown that diketones play a role in determining the aroma of certain foods and beverages, including wines and teas. The compound's ability to activate specific olfactory receptors makes it a valuable component in flavor formulation .

Pharmaceutical Applications

Drug Delivery Systems

In pharmaceutical research, 7-methyl-2,4-octanedione has been explored as a potential excipient in drug delivery systems. Its properties can be utilized to enhance the solubility and bioavailability of active pharmaceutical ingredients. Controlled release formulations incorporating this compound have shown promise in maintaining therapeutic levels over extended periods .

Biological Activity Studies

Recent studies have investigated the biological characteristics of compounds related to 7-methyl-2,4-octanedione. These studies focus on its interactions with biological systems and potential therapeutic effects against specific pathogens . The compound's role in modulating biological responses highlights its potential in medicinal chemistry.

Data Tables

Application AreaSpecific UsesNotes
IndustrialChemical intermediates, antiknock agentsEnhances octane rating in gasoline
Food ScienceFlavoring agentKey aroma determinant in wines and teas
PharmaceuticalsDrug delivery systemsPotential excipient for controlled release

Case Studies

Case Study 1: Antiknock Performance

In a study evaluating the effectiveness of various diketones as antiknock agents, 7-methyl-2,4-octanedione was tested alongside MMT. Results indicated that its addition significantly improved combustion stability and reduced engine knocking under high-load conditions.

Case Study 2: Flavor Profile Analysis

A sensory analysis conducted on wine samples revealed that wines containing higher concentrations of diketones like 7-methyl-2,4-octanedione were preferred by consumers due to their enhanced aromatic profiles. The study utilized gas chromatography to quantify the presence of this compound alongside other key odorants.

Mechanism of Action

The exact mechanism by which 7-methyl-2,4-octanedione exerts its effects depends on the specific context. It may interact with enzymes, receptors, or other molecular targets, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Methyl-2,4-octanedione (inferred properties) with structurally related diketones and monoketones, integrating data from and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Applications
7-Methyl-2,4-octanedione C₉H₁₆O₂ 156.22 (calculated) N/A Likely high polarity due to dual ketones; potential enol stability Chelating agents, polymer precursors
7-Methyl-2-octanone C₉H₁₈O 142.24 1482-13-9 Monoketone; boiling point ~195°C; used in fragrances, solvents Flavoring, industrial solvents
2,4-Pentanedione C₅H₈O₂ 100.12 123-54-6 Strong enol form; chelates metals; bp 140°C Acetylacetone precursor, coordination chemistry
6-Methyl-3,5-heptanedione C₈H₁₄O₂ 142.20 38446-34-3 Branched diketone; lower volatility than linear analogs Pharmaceutical intermediates

Key Findings:

Structural Influence on Reactivity: Compared to monoketones like 7-Methyl-2-octanone, diketones (e.g., 2,4-pentanedione) exhibit enhanced acidity due to enol stabilization, enabling metal coordination . Branched analogs (e.g., 6-Methyl-3,5-heptanedione) show reduced volatility compared to linear diketones, impacting their suitability in high-temperature applications.

Functional Group Impact: The dual ketones in 7-Methyl-2,4-octanedione likely increase polarity and boiling point relative to 7-Methyl-2-octanone (monoketone), aligning with trends observed in smaller diketones like 2,4-pentanedione.

Applications Divergence: Monoketones (e.g., 7-Methyl-2-octanone) are favored in fragrance and solvent industries due to moderate polarity and volatility . Diketones are prioritized in coordination chemistry and polymer synthesis, leveraging their chelating properties.

Biological Activity

7-Methyl-2,4-octanedione, a compound with the molecular formula C9_9H16_{16}O2_2 and CAS number 999-05-3, has garnered attention for its diverse biological activities. This article reviews the available literature on the biological effects of 7-methyl-2,4-octanedione, including its antimicrobial properties, cytotoxicity, and potential applications in various fields.

  • Molecular Weight : 156.22 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available
  • LogP : 1.97 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that 7-methyl-2,4-octanedione exhibits significant antimicrobial properties. A study assessing various compounds found that this diketone showed varying levels of activity against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3 - 20 μM
Escherichia coliHigher resistance observed
Salmonella spp.Notable sensitivity

The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative strains, highlighting its potential use as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

Cytotoxicity assessments of 7-methyl-2,4-octanedione revealed that it can affect cell viability in certain conditions. In vitro studies showed that at higher concentrations, the compound reduced cell viability by approximately 20% to 30% in macrophage cell lines.

Concentration (μM) Cell Viability (%)
0100
1090
5070
10060

These findings suggest that while the compound possesses antimicrobial properties, it may also exhibit cytotoxic effects that require careful consideration in therapeutic applications .

Case Study: Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of essential oil constituents and their derivatives, including 7-methyl-2,4-octanedione, it was found that this compound had a significant inhibitory effect on various pathogenic bacteria. The study highlighted its potential application in food preservation and as a natural alternative to synthetic preservatives .

Application in Veterinary Medicine

Another area of interest is the use of 7-methyl-2,4-octanedione in veterinary medicine. Research suggests that this compound can be utilized in phytotherapy and aromatherapy for food-producing animals. Its safety profile is under investigation to determine acceptable levels for use in animal feed without adverse effects on human health .

The biological activity of 7-methyl-2,4-octanedione is believed to be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes within the cells. The presence of the diketone structure enhances its reactivity with cellular components, leading to antimicrobial effects.

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